molecular formula C8H10O2S B1353600 2,6-Dimethoxybenzenethiol CAS No. 26163-11-1

2,6-Dimethoxybenzenethiol

Cat. No. B1353600
CAS RN: 26163-11-1
M. Wt: 170.23 g/mol
InChI Key: XFYHALUXZFWGQO-UHFFFAOYSA-N
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Description

2,6-Dimethoxybenzenethiol is a chemical compound with the molecular formula C8H10O2S . It has a molecular weight of 170.23 .


Molecular Structure Analysis

The InChI code for 2,6-Dimethoxybenzenethiol is 1S/C8H10O2S/c1-9-6-4-3-5-7 (10-2)8 (6)11/h3-5,11H,1-2H3 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

2,6-Dimethoxybenzenethiol has a melting point of 85-88 degrees Celsius . The compound has a density of 1.134g/cm3 .

Scientific Research Applications

Synthesis of Medical Intermediates

2,6-Dimethoxybenzenethiol is involved in the synthesis of various medical intermediates. For instance, it is used in the preparation of 2,5-dimethoxy-4-ethylthio-benzeneethanamine, a molecule significant in treating psychotic and schizophrenic psychosis. This synthesis involves multiple steps, including sulfonyl chloration, reduction, etherization, and the Vilsmeier reaction, highlighting the compound's versatility in complex chemical syntheses (Z. Zhimin, 2003).

Antitumor Activity

Compounds derived from 2,6-Dimethoxybenzenethiol demonstrate potential in cancer treatment. One such compound, 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine, shows significant activity against certain carcinomas. The compound acts as an inhibitor of mammalian dihydrofolate reductase, an enzyme crucial in cancer cell proliferation (E. Grivsky et al., 1980).

Chemical Reactions and Reactivity Studies

2,6-Dimethoxybenzenethiol is also key in understanding various chemical reactions. For example, its reaction with hydroxylamine leads to the formation of specific oximino compounds, offering insights into chemical reactivity and fragmentation processes under electron impact (H. Bolker & F. Kung, 1969).

Applications in Chromatography

In chromatography, derivatives of 2,6-Dimethoxybenzenethiol, such as 1,2-diamino-4,5-dimethoxybenzene, are used for detecting specific compounds. These derivatives play a crucial role in assays and analytical procedures, demonstrating the compound's importance in bioanalytical chemistry (A. C. McLellan & P. Thornalley, 1992).

Electrochemical Applications

Electrochemical studies involving 2,6-Dimethoxybenzenethiol derivatives reveal applications in environmental depollution. For instance, the conversion of 1,3,5-trimethoxybenzene into 2,6-dimethoxy-1,4-benzoquinone shows promise in treating wastewater and producing high-value products (M. Hamza et al., 2011).

Renewable Energy Research

The compound's derivatives are explored in renewable energy applications, particularly in non-aqueous redox flow batteries. This research focuses on enhancing the chemical stability and solubility of battery materials, indicating the potential of 2,6-Dimethoxybenzenethiol derivatives in energy storage technologies (Jingjing Zhang et al., 2017).

Environmental and Biological Research

In environmental and biological contexts, 2,6-Dimethoxybenzenethiol derivatives are used as proxies for studying terrestrial biomass and the chemical changes in lignin during hydrothermal alteration. This application is crucial in understanding biogeochemical cycles and environmental changes (C. Vane & G. Abbott, 1999).

Safety And Hazards

The safety data sheet (SDS) for 2,6-Dimethoxybenzenethiol can provide detailed information about the potential hazards, safe handling procedures, and emergency measures related to this compound .

properties

IUPAC Name

2,6-dimethoxybenzenethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-9-6-4-3-5-7(10-2)8(6)11/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFYHALUXZFWGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452399
Record name 2,6-dimethoxybenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dimethoxybenzenethiol

CAS RN

26163-11-1
Record name 2,6-dimethoxybenzenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dimethoxybenzene-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
39
Citations
M Wada, S Natsume, S Suzuki, U Akira… - Journal of …, 1997 - Elsevier
Reported here is a new synthetic method of triarylmetals MAr 3 (M = As, Sb, Bi). It is composed of two-step reactions starting from the metal oxides: (1) A reaction of the metal oxide with 2…
Number of citations: 23 www.sciencedirect.com
CM Timperley - Journal of fluorine chemistry, 2004 - Elsevier
The reactions of four highly-toxic fluorobutenes – perfluoroisobutene (PFIB), 1-hydropentafluorocyclobutene (1-H), hexafluorocyclobutene (HFCB) and 3-chloropentafluorocyclobutene (…
Number of citations: 42 www.sciencedirect.com
AM Langford, MJ Hobbs, DG Upshall… - Human & …, 1996 - journals.sagepub.com
The effect of sulphur mustard on glutathione treatment with arylthiols and cysteine esters Page 1 619 The effect of sulphur mustard on glutathione levels in rat lung slices and the …
Number of citations: 25 journals.sagepub.com
M Hirota, R Hoshi - Tetrahedron, 1969 - Elsevier
The PMR spectra of several methoxy substituted benzenethiols and related phenols have been examined in various solvents over a wide range of concentrations. The positions of the …
Number of citations: 11 www.sciencedirect.com
T Kobayashi, A Yamashita, Y Furuya, R Horie… - Bulletin of the …, 1972 - journal.csj.jp
From the infrared, NMR, and dipole moment measurements on several substituted benzenethiols, the intramolecular hydrogen bonding in o-halo, o-methoxy, o-nitro, and o-…
Number of citations: 11 www.journal.csj.jp
M Wada, M Kanzaki, M Fujiwara, K Kajihara… - Chemistry Letters, 1990 - journal.csj.jp
Tris(2,6-dimethoxyphenyl)phosphine sulfide reacted with alkyl iodides or bromides under mild conditions to give stable alkylthiophosphonium salts, which reacted with thiols at room …
Number of citations: 3 www.journal.csj.jp
M Wada, M Kanzaki, M Fujiwara, K Kajihara… - Bulletin of the Chemical …, 1991 - journal.csj.jp
The title sulfide {2,6-(MeO) 2 C 6 H 3 } 3 P=S [abbr. (2,6) 3 P=S] reacted with acids to form a novel mercaptophosphonium salt [(2,6) 3 P–SH]X, solution thermolysis of which in the …
Number of citations: 12 www.journal.csj.jp
M Wada, S Nobuki, Y Tenkyuu, S Natsume… - Journal of …, 1999 - Elsevier
2,6-Dimethoxyphenyl derivatives of sulfur, selenium, and tellurium, such as ΦEEΦ, Φ 2 E, ΦSeH, [MeΦ 2 E]X (X=MeSO 4 , ClO 4 ), Φ 2 EO · xH 2 O, [Φ 2 EOR]ClO 4 , [Φ 2 EOH]ClO 4 (R…
Number of citations: 34 www.sciencedirect.com
M Asahara, T Morikawa, S Nobuki, T Erabi… - Journal of the Chemical …, 2001 - pubs.rsc.org
2,6-Dimethoxyphenyl derivatives of sulfur, selenium and tellurium, such as MeΦE, EtΦE, [Me2ΦE]X, [MeEtΦE]X {Φ = 2,6-(MeO)2C6H3; E = S, Se, Te; X = MeSO4, ClO4, or PF6} have …
Number of citations: 12 pubs.rsc.org
JR Dilworth, J Hu, JR Miller, DL Hughes… - Journal of the …, 1995 - pubs.rsc.org
The hydride [ReH7(PPh3)2] reacted with 2,6-dimethylbenzenethiol in toluene to give a complex of stoichiometry [Re(SC6H3Me2-2,6)3(PPh3)]1. A crystal structure showed a trigonal-…
Number of citations: 23 pubs.rsc.org

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